1,2,3,4-Tetrahydro-5-aminoacridine

Butyrylcholinesterase Enzyme selectivity Alzheimer's disease

1,2,3,4-Tetrahydro-5-aminoacridine (tacrine) is the prototypical aminoacridine acetylcholinesterase (AChE) inhibitor. It acts as a reversible, non-competitive inhibitor at the catalytic site, with an IC50 against human AChE of 190 ± 40 nM, and also potently inhibits butyrylcholinesterase (BChE; IC50 47 ± 10 nM), yielding a modest 4-fold BChE preference.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 3198-41-2
Cat. No. B13824180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-5-aminoacridine
CAS3198-41-2
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C3C=CC=C(C3=N2)N
InChIInChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2
InChIKeyMOWGHIVIVXUXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-5-aminoacridine (Tacrine; CAS 3198-41-2) — A Multi-Target Acridine Cholinesterase Inhibitor for Differentiated Research Applications


1,2,3,4-Tetrahydro-5-aminoacridine (tacrine) is the prototypical aminoacridine acetylcholinesterase (AChE) inhibitor [1]. It acts as a reversible, non-competitive inhibitor at the catalytic site, with an IC50 against human AChE of 190 ± 40 nM, and also potently inhibits butyrylcholinesterase (BChE; IC50 47 ± 10 nM), yielding a modest 4-fold BChE preference [2]. Beyond cholinesterase inhibition, tacrine is metabolized primarily by cytochrome P450 1A2 (CYP1A2), making it a validated isoform-specific probe substrate for in vitro drug metabolism studies [3]. Its well-characterized hepatotoxicity profile—documented in over 2,400 patients—further distinguishes it from later-generation AChE inhibitors and positions it as a critical tool compound for mechanistic toxicology research [4].

Why 1,2,3,4-Tetrahydro-5-aminoacridine Cannot Be Simply Interchanged with Donepezil, Rivastigmine, or Galantamine in Research Protocols


The four FDA-approved AChE inhibitors are not pharmacologically interchangeable, and tacrine possesses a unique combination of biochemical properties absent from later-generation agents. Unlike donepezil, which is highly AChE-selective (188-fold [1]), tacrine preferentially inhibits BChE (4-fold [1]). Unlike galantamine, which acts as a competitive inhibitor and allosteric nicotinic modulator, tacrine is a non-competitive inhibitor [2]. Unlike rivastigmine, which displays pseudo-irreversible, G1-form-preferential inhibition, tacrine equally inhibits both G1 and G4 AChE molecular forms [3]. Most critically, tacrine is the only agent among these to carry a well-defined, dose-dependent hepatotoxicity liability — with 49% of patients exhibiting ALT elevations — making it irreplaceable as a positive control in hepatic safety screens [4]. These differences mean that experimental results obtained with tacrine cannot be extrapolated to, or reproduced with, other cholinesterase inhibitors.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-5-aminoacridine Procurement Decisions


BuChE-Preferring Inhibition Profile Distinct from Donepezil's Strong AChE Selectivity

Tacrine exhibits a modest butyrylcholinesterase (BChE) preference, in stark contrast to the strong acetylcholinesterase (AChE) selectivity of donepezil. In a head-to-head assay using freshly prepared human enzymes, tacrine inhibited AChE with an IC50 of 190 ± 40 nM and BChE with an IC50 of 47 ± 10 nM, yielding a BChE/AChE selectivity ratio of 4 [1]. By comparison, donepezil showed an AChE IC50 of 22 ± 8 nM and a BChE IC50 of 4150 ± 1700 nM, for an AChE/BChE selectivity ratio of 188 [1]. Rivastigmine also showed a BChE preference (IC50 37 ± 5 nM) but is a pseudo-irreversible carbamate, whereas tacrine is a reversible non-competitive inhibitor [1].

Butyrylcholinesterase Enzyme selectivity Alzheimer's disease

Well-Characterized Dose-Dependent Hepatotoxicity Liability Versus Donepezil, Rivastigmine, and Galantamine's Clean Hepatic Profile

Tacrine carries a uniquely high hepatotoxicity burden among marketed AChE inhibitors. In a pooled analysis of 2,446 patients from multicenter clinical trials, 49% (1,203 patients) experienced ALT elevations above the upper limit of normal (ULN), 25% (621) exceeded 3× ULN, and 2% (40) exceeded 20× ULN [1]. By contrast, clinical reviews consistently assign donepezil, rivastigmine, and galantamine a liver dysfunction score of 0 (no significant risk), while tacrine scores 3+ on the same ordinal scale [2]. No deaths due to hepatotoxicity occurred, and ALT elevations reversed upon discontinuation [1].

Hepatotoxicity Drug safety ALT elevation

Protracted In Vivo Duration of Action Versus Physostigmine Despite Lower Potency

Tacrine demonstrates a significantly longer pharmacodynamic duration than physostigmine, despite being approximately 50-fold less potent in inducing behavioral effects. In rats, tacrine-induced hypothermia persisted for 8 hours post-dose, compared with physostigmine's substantially shorter duration; in mice, hypothermia was still present at 4 hours [1]. In vitro, tacrine inhibited rat brain cholinesterase with an IC50 of 57 ± 6 nM, while its BChE IC50 was 7.2 ± 1.4 nM [1]. Physostigmine, though more potent, has an elimination half-life of only 20–30 minutes, whereas tacrine's half-life is approximately 1.3 hours in humans, with its metabolite velnacrine extending the duration further [2].

Pharmacokinetics Duration of action Hypothermia

Validated CYP1A2 Isoform-Specific Probe Substrate for In Vitro Drug Metabolism Studies

Tacrine is established as a specific substrate probe for human hepatic cytochrome P450 1A2 (CYP1A2) activity in vitro. In a study using 16 human liver microsomal samples, the rate of tacrine 1-hydroxylation ranged from 19.2 to 101.0 pmol min⁻¹ mg⁻¹ and showed a significant correlation with CYP1A2 apoprotein levels (r = 0.84, p < 0.001) [1]. Tacrine metabolism to 3-methylxanthine (from theophylline) also correlated significantly with CYP1A2 content (r = 0.82, p < 0.001) [1]. Unlike caffeine, which requires complex metabolite profiling, tacrine offers a straightforward single-metabolite (1-hydroxytacrine) endpoint for CYP1A2 activity determination [1].

Cytochrome P450 CYP1A2 Drug metabolism

Parent Scaffold for Bis-Tacrine Analogs with 1,000-Fold Enhanced AChE Potency and 10,000-Fold Improved Selectivity

Tacrine serves as the essential parent scaffold for the development of homodimeric bis-tacrine analogs, which achieve dramatic gains in potency and selectivity. The heptylene-linked bis-tacrine analog (bis-THA) exhibits an AChE IC50 of 0.40 nM against rat brain enzyme—approximately 1,000-fold more potent than tacrine’s IC50 of 125–190 nM [1][2]. Critically, bis-THA is 10,000-fold more selective for AChE over BChE, reversing the modest BChE-preference (4-fold) of the parent compound into strong AChE-selectivity [3]. These improvements are attributed to simultaneous binding at both the catalytic and peripheral anionic sites of AChE, a mode of engagement not possible with monomeric tacrine alone [1].

Bis-tacrine Structure-activity relationship Lead optimization

USP Reference Standard for Analytical Method Development and Regulatory QC Applications

Tacrine hydrochloride is the subject of a United States Pharmacopeia (USP) monograph, which specifies an assay purity range of 98.5%–101.5% (on the anhydrous basis) and prescribes validated HPLC methods for identification and quantification [1]. This official compendial status means that USP Tacrine Hydrochloride RS is an authorized reference standard for calibration and system suitability testing in pharmaceutical quality control [2]. Unlike many research-grade AChE inhibitors that lack pharmacopeial standardization, tacrine's USP monograph ensures lot-to-lot traceability and regulatory acceptance of analytical data generated using this material [1].

Reference standard USP monograph Analytical chemistry

Optimal Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydro-5-aminoacridine Based on Evidence-Linked Differentiation


Butyrylcholinesterase-Targeted Pharmacological Studies Requiring a Reversible, Non-Carbamate Inhibitor

When experimental protocols require selective inhibition of butyrylcholinesterase (BChE) using a reversible, non-covalent inhibitor, tacrine is the preferred choice over donepezil (strongly AChE-selective) and rivastigmine (pseudo-irreversible carbamate). Its BChE IC50 of 47 ± 10 nM and 4-fold BChE/AChE preference [1] enable BChE-focused target engagement studies without the confounding irreversibility that complicates washout experiments. This application is directly supported by the selectivity data established in Section 3, Evidence Item 1.

In Vitro Hepatotoxicity Screening Using a Clinically Validated Positive Control Compound

Tacrine is the only AChE inhibitor with a well-characterized, dose-dependent hepatotoxicity signature confirmed in 2,446 patients (49% ALT elevation rate) [2]. This makes it an essential positive control for in vitro hepatic safety panels (e.g., HepG2 or primary hepatocyte cytotoxicity assays) and for mechanistic studies of drug-induced mitochondrial dysfunction or CYP1A2-mediated bioactivation [3]. No other AChE inhibitor can substitute for this application, as evidenced by the hepatotoxicity data in Section 3, Evidence Item 2.

CYP1A2 Phenotyping and Drug-Drug Interaction Screening in Human Liver Microsomes

As a validated CYP1A2 isoform-specific probe substrate, tacrine enables quantitative determination of CYP1A2 activity in human liver microsomal preparations. The single-metabolite readout (1-hydroxytacrine) and the strong correlation with CYP1A2 apoprotein levels (r = 0.84, p < 0.001) [3] make it analytically simpler than caffeine-based methods. This application flows directly from the probe substrate evidence established in Section 3, Evidence Item 4.

Medicinal Chemistry Lead Optimization: Parent Scaffold for Dimeric and Hybrid AChE Inhibitors

For medicinal chemistry programs developing dual-site AChE inhibitors, tacrine is the essential starting material for synthesizing bis-tacrine and tacrine-donepezil hybrid molecules. The quantitative SAR data showing that bis-THA achieves 1,000-fold greater AChE potency and 10,000-fold better selectivity than the parent [4] demonstrate that tacrine is a requisite intermediate and benchmarking reference for this compound class. This scenario is directly grounded in the scaffold evidence presented in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-5-aminoacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.